molecular formula C19H21N3O2S B2479038 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide CAS No. 941926-59-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide

Cat. No.: B2479038
CAS No.: 941926-59-6
M. Wt: 355.46
InChI Key: NYRDPWIEMXUBCM-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[d]thiazole ring substituted with a methoxy and methyl group, a pyridin-2-ylmethyl moiety, and a butyramide group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzo[d]thiazole core with pyridin-2-ylmethyl chloride or bromide in the presence of a base like potassium carbonate.

    Formation of the Butyramide Group: The final step involves the amidation reaction where the intermediate product is reacted with butyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-ylmethyl and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides for alkylation or halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzo[d]thiazole derivatives.

    Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The benzo[d]thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
  • N-(7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propionamide
  • N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is unique due to the specific combination of functional groups and the length of the butyramide chain, which can influence its biological activity and chemical properties. The presence of both methoxy and methyl groups on the benzo[d]thiazole ring can also affect its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-7-16(23)22(12-14-8-5-6-11-20-14)19-21-17-15(24-3)10-9-13(2)18(17)25-19/h5-6,8-11H,4,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRDPWIEMXUBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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